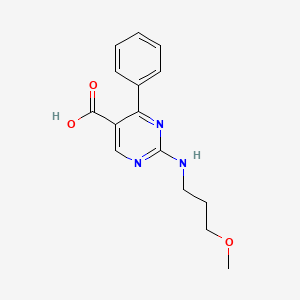

2-((3-Methoxypropyl)amino)-4-phenylpyrimidine-5-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, a phenyl group attached to one of the carbon atoms of the ring, and a methoxypropylamino group and a carboxylic acid group attached to other positions on the ring .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. As an organic molecule containing a carboxylic acid group, it could potentially undergo reactions typical of carboxylic acids, such as esterification or amide formation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid group could confer some degree of water solubility, while the aromatic rings could contribute to its overall stability .Wissenschaftliche Forschungsanwendungen

Synthesis of Pyrido[2,3-d]pyrimidines

One study discusses the preparation of pyrido[2,3-d]pyrimidines and pyrimido-[4,5-b]quinoline derivatives starting from aminopyrimidinecarbaldehydes. This research provides insights into the synthetic versatility of pyrimidine derivatives, illustrating their potential in generating complex heterocyclic structures with possible pharmaceutical applications (Francisco Perandones & J. Soto, 1998).

Antiviral Activity of Pyrimidine Derivatives

Another significant application of pyrimidine derivatives is their antiviral properties. A study on 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines revealed marked inhibition of retrovirus replication in cell culture, highlighting the potential of pyrimidine derivatives as antiviral agents (D. Hocková et al., 2003).

Antimicrobial Activity of Pyridine Derivatives

Research into pyridine derivatives synthesized from 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid demonstrated variable and modest antimicrobial activity against investigated bacterial and fungal strains. This study underscores the potential of pyridine and pyrimidine structures in developing new antimicrobial agents (N. Patel et al., 2011).

Photoreaction Studies

A study on the photochemistry of 2-alkoxycytosines in phosphate buffer linked to the photoreaction mechanisms of cytosine derivatives in alcoholic solutions, providing insights into the chemical behavior of pyrimidine analogs under light exposure (A. Shaw & M. D. Shetlar, 1989).

Novel Synthesis Methods for Pyrimidine Diones

Research into novel synthesis methods for chromeno[2,3-d]pyrimidine-2,4(3H)-diones, which have applications in pharmaceutical chemistry due to their antibacterial and antiallergic properties, highlights the importance of pyrimidine derivatives in medicinal chemistry (V. Osyanin et al., 2014).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

2-(3-methoxypropylamino)-4-phenylpyrimidine-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O3/c1-21-9-5-8-16-15-17-10-12(14(19)20)13(18-15)11-6-3-2-4-7-11/h2-4,6-7,10H,5,8-9H2,1H3,(H,19,20)(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSKAUSFGXMHXBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC1=NC=C(C(=N1)C2=CC=CC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{1-[2-(2,4-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-fluorobenzyl)pyrrolidin-2-one](/img/structure/B2535458.png)

![2-(4-methoxybenzamido)-N-(pyridin-4-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2535461.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2535465.png)

![butyl 4-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate](/img/structure/B2535466.png)

![(Z)-3,4,5-trimethoxy-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2535467.png)

![N-(2,3-dimethylphenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2535468.png)